molecular formula C20H16F3N3O6S B2947888 6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105251-15-7

6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2947888
CAS RN: 1105251-15-7
M. Wt: 483.42
InChI Key: YWFONSOXGKYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C20H16F3N3O6S and its molecular weight is 483.42. The purity is usually 95%.
BenchChem offers high-quality 6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those with structures related to 1,2,4-oxadiazole and benzoxazinone rings, have shown significant antimicrobial and antitubercular activities. For instance, certain novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial and antifungal activities, with some compounds identified as excellent antitubercular molecules compared to first-line drugs like isoniazid (G. V. S. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).

Anticancer Agents

Compounds bearing the oxadiazole moiety have been studied for their potential as anticancer agents. A novel furoxan-based nitric oxide-releasing derivative of arnesylthiosalicylic acid, related structurally to oxadiazole, showed promising anticancer activity both in vitro and in vivo, leading to an investigation into its metabolic processes and mechanism of action (Donggeng Wang, Qing Zhu, Baohua Liu, 2014).

Synthetic Methodologies

The synthesis and transformation of sulfonyl and oxadiazole compounds offer valuable insights into the development of new synthetic methodologies. For example, the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole through intramolecular ring transformation showcases innovative approaches to constructing complex heterocyclic structures (Tadashi Sasaki, Masatomi Ohno, Eikoh Ito, 1984).

Antibacterial Study

The development and evaluation of N-substituted derivatives of certain sulfonyl and oxadiazole compounds for antibacterial purposes have been documented. These compounds, synthesized through a series of steps, were screened against Gram-negative and Gram-positive bacteria, displaying moderate to significant activity (H. Khalid et al., 2016).

Antimalarial and COVID-19 Drug Potential

Research into sulfonyl and oxadiazole derivatives has also extended to antimalarial activities and potential applications against COVID-19. Studies involving reactivity investigation, ADMET properties characterization, and molecular docking suggest these compounds' usefulness in developing new therapeutic agents against such diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

properties

IUPAC Name

6-ethylsulfonyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O6S/c1-2-33(28,29)14-7-8-16-15(9-14)26(18(27)11-30-16)10-17-24-19(25-32-17)12-3-5-13(6-4-12)31-20(21,22)23/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFONSOXGKYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.